

comparing the cryogenic properties of Helium-4 and Helium-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

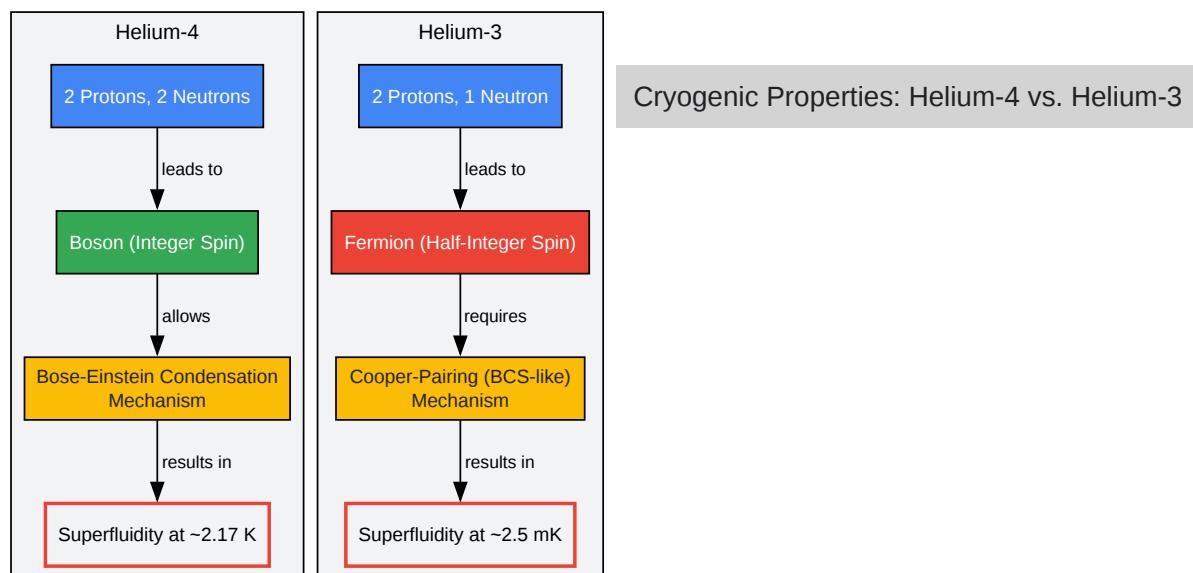
A Comparative Guide to the Cryogenic Properties of Helium-4 and Helium-3

Helium, the second most abundant element in the universe, exists as two stable isotopes: Helium-4 (${}^4\text{He}$) and Helium-3 (${}^3\text{He}$). While chemically identical, their differing nuclear structures — ${}^4\text{He}$ possessing two protons and two neutrons, and ${}^3\text{He}$ having two protons and one neutron —lead to profound differences in their physical properties at cryogenic temperatures.^[1] These distinctions are rooted in the principles of quantum mechanics, classifying ${}^4\text{He}$ as a boson and ${}^3\text{He}$ as a fermion, which dictates their collective behavior at low temperatures.^{[2][3]} This guide provides an objective comparison of their cryogenic properties, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Comparison

The key cryogenic properties of Helium-4 and Helium-3 are summarized below. These values highlight the significant impact of a single neutron difference on the macroscopic behavior of the isotopes.

Property	Helium-4 (⁴ He)	Helium-3 (³ He)
Atomic Mass	4.0026 Da	3.016 Da[2]
Quantum Statistics	Boson (spin 0)[2]	Fermion (spin 1/2)[2]
Boiling Point (1 atm)	4.23 K (-268.92 °C)[2][4]	3.19 K (-269.96 °C)[2][4]
Critical Temperature	5.2 K[2]	3.35 K[2]
Critical Pressure	227.5 kPa[5]	116.4 kPa[5]
Liquid Density (at boiling point)	125 g/L[2][6]	59 g/L[2]
Latent Heat of Vaporization	0.0829 kJ/mol[2][4]	0.026 kJ/mol[2][4]
Superfluid Transition Temp.	~2.17 K (Lambda Point)[7][8]	~2.5 mK (0.0025 K)[7][8][9]


Fundamental Differences and Underlying Physics

The stark contrast in cryogenic behavior between ⁴He and ³He stems from their differing quantum statistics and zero-point energy.

- **Quantum Statistics:** Each atom of ⁴He is a boson due to its integer spin (0).[10] Bosons can occupy the same quantum state, which allows ⁴He to undergo a phase transition into a superfluid state at approximately 2.17 K, a phenomenon related to Bose-Einstein condensation.[2][3] In this state, a significant fraction of the atoms condenses into the lowest energy level, enabling frictionless flow.[11] In contrast, ³He atoms are fermions, with a spin of 1/2.[2] Governed by the Pauli Exclusion Principle, no two fermions can occupy the same quantum state. This prevents a simple Bose-Einstein condensate from forming.[4][11]
- **Zero-Point Energy:** Due to its lower atomic mass, ³He has a higher zero-point energy than ⁴He.[2][12] This means ³He atoms are less confined by their neighbors and have a larger vibrational amplitude.[12] Consequently, the weak interatomic dipole-dipole interactions are overcome with less thermal energy in ³He, resulting in a lower boiling point, lower density, and lower latent heat of vaporization compared to ⁴He.[2][12]
- **Superfluidity Mechanisms:**

- Helium-4: Superfluidity in ^4He was discovered in 1937.[10] Below 2.17 K (the "lambda point"), liquid helium transitions into "Helium II," a superfluid that exhibits bizarre properties like zero viscosity and the ability to creep up container walls.[3][10][13] This is a macroscopic quantum phenomenon driven by Bose-Einstein statistics.[3]
- Helium-3: For ^3He to become a superfluid, its fermionic atoms must first pair up to form boson-like entities.[4] This process is analogous to the formation of Cooper pairs of electrons in the BCS theory of superconductivity.[3] These pairs, having an integer spin, can then form a condensate.[4] This pairing is a much weaker effect and therefore occurs at a significantly lower temperature, around 2.5 millikelvin.[3][7][9] The discovery of superfluidity in ^3He was the basis for the 1996 Nobel Prize in Physics.[10]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Logical flow from nuclear composition to superfluidity in ^4He and ^3He .

Experimental Protocols

Determining the cryogenic properties of helium isotopes requires specialized equipment and techniques designed for ultra-low temperature measurements.

- Cryostat Design and Cooling: Measurements are conducted within a cryostat, a device designed to maintain extremely low temperatures.[14] Initial cooling is typically achieved using liquid nitrogen. To reach the temperatures where helium liquefies, liquid ^4He is used as a primary cryogen. For temperatures below 1 K, specialized refrigerators are necessary.
 - Helium-3 Refrigerators: These use the evaporation of ^3He to achieve temperatures down to about 0.2-0.3 K.[2][4]
 - Dilution Refrigerators: To reach the millikelvin range required to observe ^3He superfluidity, dilution refrigerators are essential. These devices exploit the properties of ^3He - ^4He mixtures, which separate into ^3He -rich and ^4He -rich phases below 0.9 K, to achieve continuous cooling to a few millikelvin.[2][4][9]
- Measurement of Properties:
 - Boiling and Critical Points: The boiling point is determined by measuring the temperature at which the liquid phase is in equilibrium with its vapor at a specific pressure (e.g., 1 atmosphere). The critical point is identified by observing the temperature and pressure at which the distinction between the liquid and gas phases disappears.
 - Latent Heat of Vaporization: This is measured by applying a known amount of heat to the liquid at its boiling point and measuring the mass of the resulting vapor. The Clausius-Clapeyron equation can also be used to derive it from precise vapor pressure measurements as a function of temperature.[15]
 - Superfluid Transition: The lambda point transition in ^4He is famously observed by a sudden cessation of boiling; the liquid becomes perfectly still as its thermal conductivity becomes extremely high, preventing the formation of bubbles.[6][16] For ^3He , the transition is detected by measuring changes in properties like specific heat, viscosity, and thermal resistance at millikelvin temperatures. Nuclear Magnetic Resonance (NMR) is also a key tool for studying the different superfluid phases of ^3He .[17]

- Thermal Conductivity: Techniques like the 3ω method are used for precise thermal conductivity measurements of cryogenic fluids, which are crucial for understanding heat transport and identifying phase transitions.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. magnapetra.com [magnapetra.com]
- 2. Helium-3 - Wikipedia [en.wikipedia.org]
- 3. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- 4. Helium-3 [chemeurope.com]
- 5. Helium: Physical properties | Pilgaard Elements [pilgaardelements.com]
- 6. Liquid helium - Wikipedia [en.wikipedia.org]
- 7. cs.stanford.edu [cs.stanford.edu]
- 8. cantorsparadise.com [cantorsparadise.com]
- 9. Isotopes of helium - Wikipedia [en.wikipedia.org]
- 10. Superfluidity - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Helium - Wikipedia [en.wikipedia.org]
- 14. wiki.physics.wisc.edu [wiki.physics.wisc.edu]
- 15. dokumen.pub [dokumen.pub]
- 16. chemistry1.quora.com [chemistry1.quora.com]
- 17. fy.chalmers.se [fy.chalmers.se]
- 18. dspace.mit.edu [dspace.mit.edu]

- To cite this document: BenchChem. [comparing the cryogenic properties of Helium-4 and Helium-3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232308#comparing-the-cryogenic-properties-of-helium-4-and-helium-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com